molecular formula C11H7Cl2N3O3 B1589822 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- CAS No. 825619-04-3

1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]-

Cat. No. B1589822
CAS RN: 825619-04-3
M. Wt: 300.09 g/mol
InChI Key: BRZQYVXJAZMSBB-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- is a chemical compound . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

There are several methods for the synthesis of pyrazole compounds. One method involves the condensation of ketones, aldehydes, and hydrazine monohydrate under mild conditions . Another method involves the use of dialkyl azodicarboxylates with substituted propargylamines . The specific synthesis process for 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- is not mentioned in the search results.

Scientific Research Applications

Cancer Research

This compound has been shown to selectively inhibit the transcriptional coactivator HIF-1α . HIF-1α plays a crucial role in the cellular response to hypoxia, which is a common feature of solid tumors. By inhibiting HIF-1α, this compound can prevent the upregulation of hypoxia-inducible factors, thereby potentially stalling tumor progression and angiogenesis.

Pharmacological Studies

The compound’s ability to modulate the activity of HIF-1α makes it a valuable tool for pharmacological studies . It can be used to understand the role of hypoxia in various diseases and to develop new therapeutic strategies that target the hypoxic response in pathological conditions.

Chemical Synthesis

As a building block in chemical synthesis, this compound can be used to create a variety of pyrazole derivatives . These derivatives can have diverse biological activities and could be explored for the development of new drugs.

Molecular Biology

In molecular biology, the compound can be used to study gene expression under hypoxic conditions . By inhibiting HIF-1α, researchers can investigate the downstream effects on gene regulation and cellular metabolism.

Biochemical Assays

This compound can be utilized in biochemical assays to test the efficacy of other molecules in inhibiting HIF-1α . It serves as a reference compound to compare the activity of new inhibitors.

Material Science

In material science, the compound’s structural motifs can be incorporated into polymers or coatings to impart specific chemical properties, such as increased resistance to degradation under hypoxic conditions .

Neuroscience

The compound’s effect on HIF-1α may also have implications in neuroscience, particularly in the study of brain hypoxia and related pathologies . It could help in understanding the molecular mechanisms underlying hypoxic brain injuries.

Environmental Science

In environmental science, this compound could be used to study the effects of hypoxia on aquatic life . It can serve as a tool to understand how low oxygen levels affect the metabolism and behavior of marine organisms.

properties

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O3/c12-5-2-1-3-6(13)8(5)10(17)15-7-4-14-16-9(7)11(18)19/h1-4H,(H,14,16)(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZQYVXJAZMSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(NN=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470861
Record name 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]-

CAS RN

825619-04-3
Record name 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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